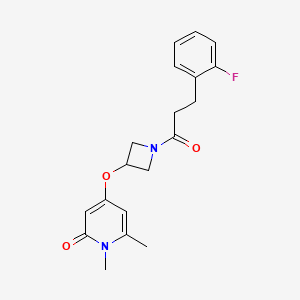

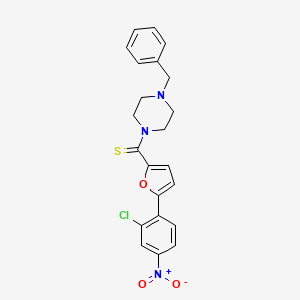

![molecular formula C17H17ClN6O B2866304 1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide CAS No. 890949-60-7](/img/structure/B2866304.png)

1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

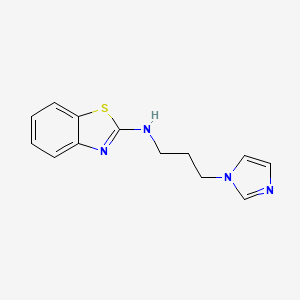

This compound belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis and structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives have been reported . These compounds provide insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazolo[3,4-d]pyrimidin-4-yl core attached to a piperidine ring via a carboxamide linkage . The compound also features a 3-chlorophenyl group .

Applications De Recherche Scientifique

Cancer Research: Inhibition of Protein Kinase B (Akt)

This compound has been identified as a selective and orally active inhibitor of Protein Kinase B (Akt), which is a key player in intracellular signaling pathways that regulate cell growth and survival . Akt signaling is often deregulated in cancer, making Akt inhibitors potential antitumor agents. The compound exhibits ATP-competitive inhibition with nanomolar potency and selectivity for Akt over related kinases . It has shown efficacy in modulating biomarkers of Akt signaling in vivo and inhibiting the growth of human tumor xenografts in mice .

Antitubercular Agents

The compound’s derivatives have been studied for their potential as antitubercular agents. They have been shown to possess in vitro activity against strains of Mycobacterium tuberculosis, with some derivatives demonstrating minimum inhibitory concentration (MIC) values as low as 0.488 µM . These findings suggest the compound’s framework could be a valuable addition to the arsenal against tuberculosis, especially in the face of multi-drug-resistant strains .

Drug Development: Pharmacokinetics and Pharmacodynamics

In drug development, the compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties. After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, as well as inhibition of tumor growth in a breast cancer xenograft model . This highlights its potential as a lead compound in the development of new cancer therapies.

Molecular Biology: CDK2 Inhibition

The compound’s scaffold has been utilized to create novel CDK2 inhibitors, targeting cyclin-dependent kinase 2 (CDK2), which is an appealing target for cancer treatment due to its role in cell cycle regulation . These inhibitors are designed to target tumor cells selectively, providing a promising approach for therapeutic intervention.

Pharmacology: Akt Kinase Inhibition

In pharmacology, the compound has been explored as a potent inhibitor of Akt kinases, which are implicated in several cancers, including prostate, breast, and ovarian carcinomas . The ability to inhibit Akt kinase activity selectively offers a strategic advantage in designing drugs that can prevent the proliferation and survival of cancer cells.

Biochemistry: Cellular Signaling Pathways

The compound plays a significant role in studying cellular signaling pathways, particularly the PI3K-Akt-mTOR pathway, which is crucial for cell proliferation, protein translation, cell cycle progression, and antiapoptotic survival . By inhibiting Akt, the compound can help dissect the biochemical mechanisms underlying these pathways and their deregulation in diseases like cancer.

Propriétés

IUPAC Name |

1-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN6O/c18-12-2-1-3-13(8-12)24-17-14(9-22-24)16(20-10-21-17)23-6-4-11(5-7-23)15(19)25/h1-3,8-11H,4-7H2,(H2,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSYIVROCZBMSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

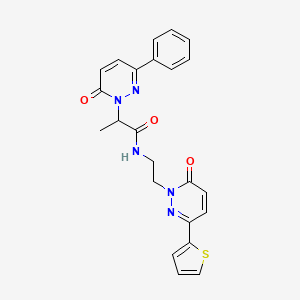

![7-((3-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2866228.png)

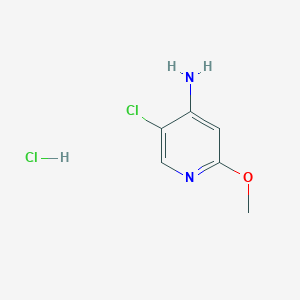

![4-chloro-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2866233.png)

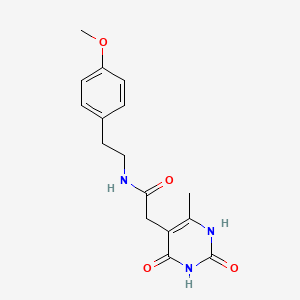

![2-Amino-9-(3,4-dimethoxyphenyl)-4-methyl-7-oxo-6,7,8,9-tetrahydrothieno[2,3-b:4,5-b']dipyridine-3-carbonitrile](/img/structure/B2866238.png)

![2-(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2866241.png)

![3-(4-chlorophenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2866244.png)